REACTION_CXSMILES
|
C(OC([N:8]([CH2:16][C:17]1[CH:26]=[C:25]([N+:27]([O-:29])=[O:28])[CH:24]=[C:23]2[C:18]=1[N:19]=[C:20]([O:32][CH3:33])[C:21]([O:30][CH3:31])=[N:22]2)C(OC(C)(C)C)=O)=O)(C)(C)C>FC(F)(F)C(O)=O>[NH2:8][CH2:16][C:17]1[CH:26]=[C:25]([N+:27]([O-:29])=[O:28])[CH:24]=[C:23]2[C:18]=1[N:19]=[C:20]([O:32][CH3:33])[C:21]([O:30][CH3:31])=[N:22]2
|
Name
|
9
|
Quantity
|
29.7 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
5-[di-(tert-butoxycarbonyl)amino]methyl-7-nitro-2,3-dimethoxyquinoxaline
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N(C(=O)OC(C)(C)C)CC1=C2N=C(C(=NC2=CC(=C1)[N+](=O)[O-])OC)OC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
|
Type
|
CUSTOM
|
Details
|
the red oil is well stirred at 0° for one hour with 1N potassium carbonate
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture is concentrated under reduced pressure
|
Type
|
FILTRATION
|
Details
|
The yellow crystals are filtered off
|
Type
|
WASH
|
Details
|
washed with 100 ml of water and 100 ml of a 1:1 mixture of ethyl acetate and hexane
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
NCC1=C2N=C(C(=NC2=CC(=C1)[N+](=O)[O-])OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |